2,6-Dichloroquinolin-5-amine
Overview
Description
2,6-Dichloroquinolin-5-amine is a chlorinated derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N. The molecule consists of a quinoline core, where two chlorine atoms are substituted at the 2 and 6 positions, and an amine group is attached at the 5 position. This structure is a key intermediate in the synthesis of various quinoline derivatives that have potential biological and pharmacological applications.
Synthesis Analysis
The synthesis of chloroquinoline derivatives, such as those related to this compound, can be achieved through various methods. One approach involves the reaction of 6-chloroquinoline-5,8-quinone with primary aliphatic or aromatic amines and paraformaldehyde in ethanol . This method yields 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones, which are structurally related to this compound. The structure of the synthesized compounds is typically confirmed using elemental analysis and spectral data.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinoline ring system, which is a fused structure of benzene and pyridine rings. The chlorine atoms at the 2 and 6 positions and the amine group at the 5 position are key functional groups that influence the chemical behavior of the molecule. The exact structure and substituent positions can be determined through spectral analysis, such as NMR and IR spectroscopy, which are common techniques used to confirm the structure of synthesized quinoline derivatives .
Chemical Reactions Analysis
Chloroquinoline derivatives, including those similar to this compound, can undergo various chemical reactions. For instance, the anodic oxidation of secondary-amine-substituted chloroquinoline derivatives has been studied, where the compounds undergo an electrochemically irreversible one-electron oxidation . This oxidation typically occurs at the secondary amine group and leads to the formation of ring-nitrogen protonated aminochloroquinolinium ions. The reaction products can be isolated, and the process can be reversed through cathodic reduction, regenerating the neutral starting material .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of chlorine atoms would increase the molecule's density and potentially its boiling and melting points compared to unsubstituted quinoline. The amine group would contribute to the molecule's basicity and its ability to form hydrogen bonds, affecting its solubility in various solvents. The electrochemical properties, as demonstrated by related compounds, show that chloroquinoline derivatives can participate in redox reactions, which could be relevant in their potential applications .
Scientific Research Applications
Palladium-Catalyzed Amination
In a study by Abel et al. (2013), the palladium-catalyzed amination of 2,6-dichloroquinolin-5-amine was examined. The selectivity of amination for this compound was found to be low compared to its isomers. This research contributes to the understanding of amination reactions in organic synthesis, particularly in the context of creating complex molecules (Abel et al., 2013).
Anticancer Research
Kapadiya and Khunt (2018) explored the synthesis of novel purine-quinoline compounds, including derivatives of this compound, for anticancer applications. They found that certain compounds demonstrated promising cytotoxic activity against specific cancer cell lines, highlighting the potential of these compounds in cancer treatment (Kapadiya & Khunt, 2018).
Synthesis of Heterocyclic Compounds
A study by Kumar et al. (2015) focused on the synthesis of N-(2,6-dichloroquinolin-4-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamides. The research illustrated the potential of this compound in synthesizing complex heterocyclic compounds, which are valuable in pharmaceutical chemistry (Kumar et al., 2015).
Applications in Chemosensors
Abel et al. (2016) reported the use of derivatives of dichloroquinolines, including this compound, in the synthesis of macrocyclic compounds. These compounds showed potential as selective fluorescent and colorimetric chemosensors for metal cations, indicating their utility in analytical chemistry (Abel et al., 2016).
Electrochemical Oxidation
Luca et al. (2011) studied the electrochemical oxidation of aminoquinolines, including compounds related to this compound. Their work provides insight into the oxidation mechanisms of these compounds, which is significant for electrochemical applications (Luca et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2,6-dichloroquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-2-3-7-5(9(6)12)1-4-8(11)13-7/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPGXEHODHDXJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647497 | |
Record name | 2,6-Dichloroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
607380-28-9 | |
Record name | 2,6-Dichloroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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